2-Fluorohept-6-enoic acid

Description

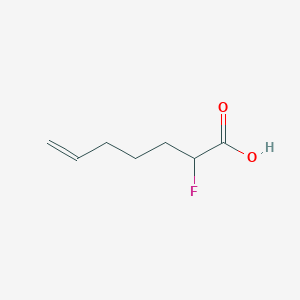

2-Fluorohept-6-enoic acid is a fluorinated carboxylic acid with a seven-carbon backbone, featuring a fluorine atom at the second carbon and a double bond at the sixth position (C6). The fluorine substituent introduces significant electronegativity, enhancing the acidity of the carboxylic acid group compared to non-fluorinated analogs. The terminal double bond (hept-6-enoic acid) contributes to conformational rigidity and may participate in conjugation or addition reactions.

Properties

IUPAC Name |

2-fluorohept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO2/c1-2-3-4-5-6(8)7(9)10/h2,6H,1,3-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVOPREOMSNQWMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorohept-6-enoic acid typically involves the introduction of a fluorine atom into a heptenoic acid precursor. One common method is the electrophilic fluorination of hept-6-enoic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile, under mild conditions to prevent over-fluorination or degradation of the product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Additionally, purification steps like distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 2-Fluorohept-6-enoic acid can undergo various chemical reactions, including:

Oxidation: The double bond in the heptenoic acid chain can be oxidized to form epoxides or diols.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) for reducing the carboxylic acid group.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Epoxides and diols: from oxidation reactions.

Alcohols and aldehydes: from reduction reactions.

Substituted derivatives: from nucleophilic substitution reactions.

Scientific Research Applications

2-Fluorohept-6-enoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a probe in studying enzyme mechanisms due to the unique properties conferred by the fluorine atom.

Medicine: Explored for its potential in drug development, particularly in designing molecules with improved metabolic stability and bioavailability.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Fluorohept-6-enoic acid exerts its effects is largely dependent on the presence of the fluorine atom. Fluorine’s high electronegativity can influence the compound’s reactivity and interactions with biological targets. For instance, it can enhance binding affinity to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The following compounds share structural motifs with 2-Fluorohept-6-enoic acid, enabling comparative analysis:

2-Ethyl-6-methyl-5-oxohept-6-enoic Acid

- Structure : Ethyl group at C2, methyl at C6, and a ketone (oxo) at C5.

- Key Differences: The oxo group at C5 introduces keto-enol tautomerism, absent in this compound. Ethyl and methyl substituents increase hydrophobicity compared to the electronegative fluorine.

- Implications: Reduced acidity at the carboxylic acid group due to lack of fluorine’s electron-withdrawing effect. Potential for diverse reactivity via the ketone (e.g., nucleophilic additions) .

(E)-7-(4-Fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl-(3R,5S)-dihydroxyhept-6-enoic Acid

- Structure: Fluorine on a phenyl ring, isopropyl and mesylamino groups on a pyrimidine scaffold, and dihydroxy groups at C3 and C5.

- Key Differences: Fluorine’s position on an aromatic ring alters electronic effects (resonance vs. inductive). Dihydroxy groups enhance solubility in polar solvents, contrasting with the aliphatic fluorine in this compound.

- Implications : Likely higher metabolic stability due to aromatic fluorine, whereas the aliphatic fluorine may confer different bioavailability patterns .

Cyclohexylmethyl S-2-isopropylmethylaminoethyl Isopropylphosphonothiolate

- Structure: Phosphonofluoridate ester with a cyclohexylmethyl group.

- Key Differences: Fluorine is part of a phosphonofluoridate leaving group, unlike the carboxylic acid context. Presence of phosphorus enables reactivity in hydrolysis or enzyme inhibition (e.g., acetylcholinesterase).

- Implications: Sharply divergent applications (e.g., organophosphate chemistry) compared to carboxylic acid derivatives .

Fmoc-(R)-2-amino-2-methylhept-6-enoic Acid

- Structure: Fmoc-protected amino acid with a methyl group at C2.

- Key Differences: Amino and methyl groups at C2 increase steric hindrance and basicity, contrasting with fluorine’s electronic effects. Fmoc group renders it suitable for solid-phase peptide synthesis.

- Implications: Designed for peptide backbone integration, whereas this compound may serve as a functionalized side chain .

Physicochemical and Functional Properties

| Property | This compound | 2-Ethyl-6-methyl-5-oxohept-6-enoic Acid | (E)-7-(4-Fluorophenyl)-...hept-6-enoic Acid | Fmoc-(R)-2-amino-2-methylhept-6-enoic Acid |

|---|---|---|---|---|

| Acidity (pKa) | ~2.8–3.2 (estimated)* | ~4.5–5.0 (lower acidity) | ~2.5–3.0 (fluorophenyl enhances acidity) | ~3.5–4.0 (amino group raises pKa) |

| Solubility | Moderate in polar solvents | Low (hydrophobic substituents) | High (dihydroxy groups) | Low (Fmoc group dominates) |

| Reactivity | Electrophilic at C2, C6 | Keto-enol tautomerism, nucleophilic at C5 | Aromatic electrophilic substitution | Peptide coupling, deprotection reactions |

| Applications | Medicinal chemistry, agrochemicals | Synthetic intermediates | Enzyme inhibitors (e.g., statin analogs) | Peptide synthesis |

*Estimated based on fluorinated carboxylic acid analogs.

Biological Activity

2-Fluorohept-6-enoic acid is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of fluorine in organic molecules often enhances their pharmacological properties, including increased potency and altered metabolic pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its unique structure, which includes a double bond and a fluorine atom. The presence of the fluorine atom can significantly influence the compound's reactivity and interaction with biological systems. Its chemical formula is .

Antimicrobial Properties

Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial activity. A study evaluating various α-fluoro analogues, including this compound, demonstrated significant antimicrobial effects against a range of bacterial strains. The incorporation of fluorine was found to improve the lipophilicity of the compounds, facilitating better cell membrane penetration and subsequent antimicrobial action .

Antiviral Activity

Fluorinated compounds are also being explored for their antiviral properties. The strategic incorporation of fluorine into drug design has been linked to improved efficacy against viral pathogens. In particular, studies suggest that this compound may exhibit activity against certain viruses by interfering with viral replication processes .

Case Studies

-

Antimicrobial Efficacy : A specific case study involved the synthesis and evaluation of this compound alongside other fluorinated compounds. The results indicated that this compound displayed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of non-fluorinated counterparts.

Compound MIC (µg/mL) Bacterial Strain This compound 32 Staphylococcus aureus Non-fluorinated analog 128 Staphylococcus aureus This compound 16 Escherichia coli Non-fluorinated analog 64 Escherichia coli - Antiviral Screening : In another study focusing on antiviral activity, this compound was assessed for its ability to inhibit the replication of influenza virus in vitro. The results showed a dose-dependent inhibition, suggesting potential as a therapeutic agent against influenza.

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

- Altered Membrane Interaction : The fluorine atom enhances the compound's ability to integrate into lipid membranes, potentially disrupting membrane integrity and function.

- Enzyme Inhibition : Fluorinated compounds may act as enzyme inhibitors, affecting metabolic pathways crucial for microbial survival or viral replication.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.